2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound with potential therapeutic applications in various fields of scientific research. This compound is commonly referred to as MNI-1 and has been synthesized through various methods.
Mécanisme D'action
MNI-1 exerts its therapeutic effects through various mechanisms of action. In cancer cells, MNI-1 induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. MNI-1 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurons, MNI-1 protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MNI-1 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, MNI-1 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurons, MNI-1 protects against oxidative stress and inflammation, promotes neurite outgrowth, and enhances synaptic plasticity. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MNI-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research. Another advantage is its ability to selectively target cancer cells and protect neurons against oxidative stress and inflammation. One limitation is its limited bioavailability and stability, which may affect its efficacy in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of MNI-1. One direction is to improve its bioavailability and stability through the development of prodrugs and nanocarriers. Another direction is to investigate its safety and efficacy in preclinical and clinical studies. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases. Finally, another direction is to elucidate its molecular targets and signaling pathways to better understand its mechanism of action.
Méthodes De Synthèse
MNI-1 can be synthesized through various methods, including the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N,N-dimethylpropanamide. Another method involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide and N-hydroxysuccinimide.
Applications De Recherche Scientifique
MNI-1 has potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNI-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, MNI-1 has been shown to protect neurons against oxidative stress and inflammation. In inflammation research, MNI-1 has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDAFKBZMBRFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.